5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid
Overview
Description
5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid is an organic compound with the molecular formula C24H16N2O10. It is a derivative of terephthalic acid and isophthalic acid, featuring two amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of dimethyl 5-aminoisophthalate with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution reactions.
Condensation Reactions: It can participate in condensation reactions to form larger supramolecular structures.
Hydrogen Bonding: The compound can form hydrogen bonds, which are crucial in the formation of MOFs and other supramolecular assemblies.
Common Reagents and Conditions
Nucleophilic Substitution: Dimethyl 5-aminoisophthalate, terephthaloyl chloride, triethylamine, dichloromethane.
Condensation Reactions: Various carboxylic acids and amines under dehydrating conditions.
Major Products
The major products of these reactions are typically larger supramolecular structures, such as MOFs, which have applications in gas storage, catalysis, and drug delivery .
Scientific Research Applications
5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid has several scientific research applications:
Medicine: Investigated for use in creating biocompatible materials for medical implants and drug delivery.
Mechanism of Action
The mechanism of action of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid primarily involves its ability to form hydrogen bonds and participate in condensation reactions. These interactions are crucial for the formation of stable supramolecular structures, such as MOFs. The molecular targets and pathways involved include the carboxyl and amide groups, which facilitate the formation of hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: A precursor in the synthesis of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid.
Isophthalic Acid: Another precursor used in the synthesis.
Other Acylamide Compounds: Compounds with similar structures and properties, used in the synthesis of MOFs and other supramolecular structures.
Uniqueness
5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid is unique due to its specific structure, which allows for the formation of stable and highly ordered supramolecular structures. Its ability to form multiple hydrogen bonds and participate in various condensation reactions makes it particularly valuable in materials science and related fields .
Properties
IUPAC Name |
5-[[4-[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O10/c27-19(25-17-7-13(21(29)30)5-14(8-17)22(31)32)11-1-2-12(4-3-11)20(28)26-18-9-15(23(33)34)6-16(10-18)24(35)36/h1-10H,(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMSPALJZAUPDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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